molecular formula C10H14BrNO3S B13196838 4-(4-Bromobutoxy)benzenesulfonamide CAS No. 130840-22-1

4-(4-Bromobutoxy)benzenesulfonamide

Cat. No.: B13196838
CAS No.: 130840-22-1
M. Wt: 308.19 g/mol
InChI Key: IWECJQRTGYPRJX-UHFFFAOYSA-N
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Description

4-(4-Bromobutoxy)benzenesulfonamide is an organic compound with the molecular formula C10H13BrO3S It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a 4-bromobutoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromobutoxy)benzenesulfonamide typically involves the reaction of 4-bromobutanol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-bromobutanol is replaced by the sulfonyl chloride group, forming the desired product.

  • Step 1: Preparation of 4-bromobutanol

    • 1,4-Butanediol is reacted with hydrobromic acid to form 4-bromobutanol.
    • Reaction conditions: Reflux in the presence of a catalyst such as sulfuric acid.
  • Step 2: Synthesis of this compound

    • 4-Bromobutanol is reacted with benzenesulfonyl chloride in the presence of pyridine.
    • Reaction conditions: Room temperature, under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromobutoxy)benzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

  • Nucleophilic Substitution

    • Reagents: Amines, thiols, alkoxides.
    • Conditions: Room temperature, in the presence of a base such as sodium hydroxide or potassium carbonate.
  • Oxidation

    • Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
    • Conditions: Acidic or basic medium, elevated temperature.
  • Reduction

    • Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
    • Conditions: Anhydrous conditions, room temperature or slightly elevated temperature.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzenesulfonamides.

    Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

    Reduction: Formation of amines.

Scientific Research Applications

4-(4-Bromobutoxy)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Bromobutoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, in medicinal chemistry, it acts as an inhibitor of carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity . This inhibition can lead to various therapeutic effects, including anti-cancer and anti-inflammatory activities.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromobutoxy)benzene: Similar structure but lacks the sulfonamide group.

    Benzenesulfonamide: Lacks the 4-bromobutoxy substitution.

    4-Bromobutyl phenyl ether: Similar structure but lacks the sulfonamide group.

Uniqueness

4-(4-Bromobutoxy)benzenesulfonamide is unique due to the presence of both the 4-bromobutoxy and sulfonamide groups, which confer specific chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

130840-22-1

Molecular Formula

C10H14BrNO3S

Molecular Weight

308.19 g/mol

IUPAC Name

4-(4-bromobutoxy)benzenesulfonamide

InChI

InChI=1S/C10H14BrNO3S/c11-7-1-2-8-15-9-3-5-10(6-4-9)16(12,13)14/h3-6H,1-2,7-8H2,(H2,12,13,14)

InChI Key

IWECJQRTGYPRJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCCCBr)S(=O)(=O)N

Origin of Product

United States

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